molecular formula C31H31ClN4O5 B10857036 Lotiglipron CAS No. 2401892-75-7

Lotiglipron

Cat. No.: B10857036
CAS No.: 2401892-75-7
M. Wt: 575.1 g/mol
InChI Key: SVPYZAJTWFQTSM-UGDMGKLASA-N
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Description

Lotiglipron is a non-peptide glucagon-like peptide-1 receptor agonist developed by Pfizer as a weight loss drug. It was designed to help manage obesity and type 2 diabetes mellitus by regulating blood sugar levels and reducing body weight. its development was halted due to safety concerns related to elevated liver enzymes .

Preparation Methods

The synthesis of Lotiglipron involves multiple steps, including the formation of complex organic structures. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions to form the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Lotiglipron undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

    Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Lotiglipron has been primarily investigated for its potential in treating obesity and type 2 diabetes mellitus. Its ability to activate the glucagon-like peptide-1 receptor makes it a promising candidate for regulating blood sugar levels and reducing body weight. Research has shown that this compound can help lower blood sugar levels and promote weight loss when combined with appropriate diet and exercise .

In addition to its medical applications, this compound’s unique chemical structure and biological activity make it a valuable compound for studying the mechanisms of glucagon-like peptide-1 receptor activation and its effects on metabolism. This can provide insights into the development of new therapeutic agents for metabolic disorders .

Mechanism of Action

Lotiglipron exerts its effects by activating the glucagon-like peptide-1 receptor, which is involved in regulating blood sugar levels and appetite. Upon activation, this receptor stimulates the release of insulin, inhibits the release of glucagon, and slows gastric emptying. These actions help reduce hyperglycemia and promote a feeling of fullness, leading to reduced food intake and weight loss .

The molecular targets and pathways involved in this compound’s mechanism of action include the glucagon-like peptide-1 receptor, insulin signaling pathways, and various metabolic processes related to glucose and lipid metabolism .

Properties

CAS No.

2401892-75-7

Molecular Formula

C31H31ClN4O5

Molecular Weight

575.1 g/mol

IUPAC Name

2-[[4-[(2S)-2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1

InChI Key

SVPYZAJTWFQTSM-UGDMGKLASA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Origin of Product

United States

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